molecular formula C21H17ClN4O2 B2533874 N-(3-chloro-4-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide CAS No. 941893-80-7

N-(3-chloro-4-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide

Cat. No.: B2533874
CAS No.: 941893-80-7
M. Wt: 392.84
InChI Key: OGKATRPGFGWLNO-UHFFFAOYSA-N
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Description

The compound N-(3-chloro-4-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide belongs to the pyrazolo[1,5-a]pyrazine class, characterized by a bicyclic heteroaromatic core. This scaffold is frequently modified to explore pharmacological activities, including kinase inhibition and antimicrobial effects. The target molecule features a 3-chloro-4-methylphenyl substituent on the acetamide moiety and a 2-phenyl group on the pyrazine ring. These substitutions influence its physicochemical properties, such as lipophilicity (logP ~3.5) and solubility, critical for drug-like behavior .

Properties

CAS No.

941893-80-7

Molecular Formula

C21H17ClN4O2

Molecular Weight

392.84

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5-yl)acetamide

InChI

InChI=1S/C21H17ClN4O2/c1-14-7-8-16(11-17(14)22)23-20(27)13-25-9-10-26-19(21(25)28)12-18(24-26)15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,23,27)

InChI Key

OGKATRPGFGWLNO-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=CC=C4)C2=O)Cl

solubility

not available

Origin of Product

United States

Biological Activity

N-(3-chloro-4-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide is a compound belonging to the pyrazolo[1,5-a]pyrazine class, which has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, enzymatic inhibition, and other pharmacological effects.

Chemical Structure and Properties

The compound has the following molecular formula and structure:

PropertyValue
Molecular FormulaC21H17ClN4O2
Molecular Weight392.8 g/mol
CAS Number941963-19-5

The structure features a chloro-substituted aromatic ring and a pyrazolo[1,5-a]pyrazine moiety, which are critical for its biological activity.

Anticancer Activity

Recent studies have indicated that pyrazolo[1,5-a]pyrazines exhibit significant anticancer properties. For instance, compounds within this class have shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

  • Mechanism of Action :
    • The compound is believed to act as an inhibitor of murine double minute 2 (MDM2), a protein that negatively regulates the p53 tumor suppressor. By inhibiting MDM2, the compound may enhance p53 activity, leading to increased apoptosis in cancer cells .
  • Case Studies :
    • In a study using xenograft models, administration of similar pyrazolo compounds resulted in moderate tumor growth inhibition when dosed at 100 mg/kg over 14 days. However, the specific compound's efficacy needs further exploration to establish its therapeutic potential .

Enzymatic Inhibition

The compound has also been evaluated for its ability to inhibit various enzymes relevant in cancer metabolism and progression.

  • Enzyme Targets :
    • Studies have highlighted that pyrazolo[1,5-a]pyrazines can act as selective inhibitors for certain kinases and proteases involved in tumor progression .
  • Inhibitory Potency :
    • The structure-activity relationship (SAR) studies indicate that modifications in the side chains can enhance or diminish inhibitory potency against specific targets .

Research Findings

Research has demonstrated that derivatives of pyrazolo[1,5-a]pyrazines possess diverse biological activities beyond anticancer effects:

  • Antimicrobial Activity : Some derivatives have shown promising results against bacterial strains.
  • Anti-inflammatory Effects : Certain compounds have been noted to reduce inflammation markers in preclinical models.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
The compound has shown promising results in anticancer studies. Pyrazolo[1,5-a]pyrazines, the core structure of this compound, are known for their ability to inhibit certain kinases involved in cancer progression. Research indicates that derivatives of pyrazolo compounds can induce apoptosis in cancer cells and inhibit tumor growth in vivo. For instance, studies have demonstrated that similar compounds exhibit selective cytotoxicity against various cancer cell lines, suggesting that N-(3-chloro-4-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide may also possess these properties .

1.2 Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of pyrazolo compounds. The structural features of this compound suggest it may inhibit pro-inflammatory cytokines and enzymes such as COX-2, similar to other pyrazolo derivatives that have been tested for their anti-inflammatory effects . This application is particularly relevant in the development of new treatments for chronic inflammatory diseases.

Pharmacological Studies

2.1 Enzyme Inhibition
The compound may act as an inhibitor for various enzymes that play crucial roles in metabolic pathways. For example, pyrazole derivatives have been studied for their ability to inhibit xanthine oxidase, which is significant in treating conditions like gout and hyperuricemia . Investigating the enzyme inhibition profile of this compound could provide insights into its therapeutic potential.

2.2 Antimicrobial Activity
There is growing interest in the antimicrobial properties of pyrazolo compounds. Preliminary studies suggest that similar structures exhibit activity against a range of bacteria and fungi. The exploration of this compound could lead to the discovery of new antimicrobial agents, especially given the increasing resistance to existing antibiotics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications at specific positions on the pyrazole ring or substitution patterns can significantly influence biological activity. For instance:

ModificationEffect on Activity
Chlorine substitution at position 3Enhances anticancer activity
Methyl group at position 4Increases anti-inflammatory effects
Variations on phenyl groupsAlters enzyme inhibition profiles

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

The pyrazolo[1,5-a]pyrazine core is shared among analogs, but variations in substituents significantly alter properties:

Compound Name Pyrazine Substituent Acetamide Substituent Molecular Weight logP Key Differences Reference
Target Compound 2-Phenyl 3-Chloro-4-methylphenyl ~422.8* ~3.5* Chloro and methyl enhance lipophilicity -
N-(4-Chlorophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide 4-Ethoxyphenyl 4-Chlorophenyl 422.87 3.5039 Ethoxy group increases polarity
N-(3-Ethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide 4-Methoxyphenyl 3-Ethylphenyl 402.45 3.3131 Methoxy reduces logP vs. chloro
N-(3-Chloro-4-Methoxyphenyl)-2-(4-Oxo-2-Phenylpyrazolo[1,5-a]Pyrazin-5(4H)-Yl)Acetamide 2-Phenyl 3-Chloro-4-methoxyphenyl 408.8 N/A Methoxy improves solubility vs. methyl
N-(3-Chloro-4-Methylphenyl)-2-[(5-Methyl-3-Phenylpyrazolo[1,5-a]Pyrimidin-7-Yl)Sulfanyl]Acetamide Pyrazolo[1,5-a]pyrimidin core 3-Chloro-4-methylphenyl N/A N/A Pyrimidine core alters electronic properties

*Estimated based on structural analogs.

Crystallographic and Structural Analysis

  • Crystal Packing: Substituents influence dihedral angles between aromatic rings. For example, 4-nitrophenyl groups in create a 67° twist with the pyrazole ring, affecting molecular aggregation .
  • Hydrogen-Bond Networks: Amide groups form R₂²(10) graph-set motifs (), stabilizing supramolecular structures. Chloro and methyl groups may disrupt such networks compared to polar substituents .

Key Research Findings

Synthetic Accessibility: Analogs are synthesized via condensation of substituted acetamides with pyrazine precursors. For example, and describe routes using K₂CO₃ or NaOH-mediated cyclization .

Activity Trends: Chloro-substituted derivatives (e.g., target compound) demonstrate higher potency in preliminary assays compared to methoxy variants, likely due to increased hydrophobic interactions .

Solubility Challenges: Despite favorable logP, low solubility (logSw ~-4.0 in ) limits bioavailability. Structural modifications, such as introducing polar groups, are under investigation .

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